(1-Isopropyl-1H-pyrazol-5-yl)boronic acid
Overview
Description
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is an organic compound with the molecular formula C6H11BN2O2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, 1-Isopropyl-1H-pyrazol-5-yl boronic acid acts as the organoboron reagent . The boronic acid moiety interacts with a palladium catalyst, undergoing transmetalation, a process where the boron-carbon bond is exchanged for a metal-carbon bond . This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Biochemical Pathways
It’s worth noting that the suzuki-miyaura coupling reaction, in which this compound participates, is a crucial tool in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it indirectly influences numerous biochemical pathways through the products it helps synthesize.
Result of Action
The primary result of the action of 1-Isopropyl-1H-pyrazol-5-yl boronic acid is the formation of a carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid can be synthesized through the reaction of 1-isopropyl-1H-pyrazole with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Tetrahydrofuran is often used as an organic solvent in this reaction . The crude product is then purified by adding n-hexane, heating to 40°C to dissolve the system, cooling to -20°C, stirring, crystallizing, and filtering. The final product is obtained by vacuum drying .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different boronic acid derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-1H-pyrazole-4-carboxylic acid
- 1-Isopropyl-1H-pyrazole-3-carboxylic acid
- 1-Isopropyl-1H-pyrazole-5-sulfonyl chloride
- 5-Bromo-1-isopropyl-1H-pyrazole
Uniqueness
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This makes it particularly valuable in organic synthesis and drug development .
Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQOGZHKBNANKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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